2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
Overview
Description
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide is a chemical compound characterized by its unique molecular structure, which includes a sulfinamide group attached to a 2-methylpropane backbone and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinic acid with oxetan-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfinic acids or sulfonic acids.
Reduction: Reduction reactions can yield the corresponding amine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted sulfinamides.
Scientific Research Applications
2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential medicinal applications include its use as a precursor for drug development or as a therapeutic agent itself.
Industry: It can be employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptors: It could bind to receptors, altering signal transduction processes.
Comparison with Similar Compounds
Sulfinamides: Other sulfinamides with different substituents on the sulfinamide group.
Oxetane Derivatives: Compounds containing the oxetane ring with various functional groups.
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Properties
IUPAC Name |
2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUZMNXQGKBLHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676706 | |
Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158098-73-7 | |
Record name | 2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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